Calcium selenate

Catalog No.
S594001
CAS No.
14019-91-1
M.F
CaSeO4
CaO4Se
M. Wt
183.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium selenate

CAS Number

14019-91-1

Product Name

Calcium selenate

IUPAC Name

calcium;selenate

Molecular Formula

CaSeO4
CaO4Se

Molecular Weight

183.05 g/mol

InChI

InChI=1S/Ca.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2

InChI Key

VNTFOCYJYSPBMJ-UHFFFAOYSA-L

SMILES

[O-][Se](=O)(=O)[O-].[Ca+2]

Synonyms

Acid, Selenic, Ammonium Selenate, calcium selenate, disodium selenate, Magnesium Selenate, Monosodium Selenate, Potassium Selenate, selenate, Selenate, Ammonium, Selenate, Calcium, Selenate, Disodium, Selenate, Magnesium, Selenate, Monosodium, Selenate, Potassium, Selenate, Sodium, selenic acid, selenic acid, ammonium salt, selenic acid, calcium salt, Selenic Acid, Diammonium Salt, selenic acid, disodium salt, 75Se-labeled, selenic acid, disodium salt, decahydrate, selenic acid, magnesium salt, Selenic Acid, Monosodium Salt, selenic acid, potassium salt, sodium selenate

Canonical SMILES

[O-][Se](=O)(=O)[O-].[Ca+2]

The exact mass of the compound Calcium selenate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Calcium selenate (CAS 14019-91-1) is an inorganic alkaline earth metal salt typically encountered as a dihydrate (CaSeO4·2H2O). Positioned chemically between highly soluble alkali selenates and highly insoluble alkaline earth sulfates, it offers a unique, moderate aqueous solubility profile characterized by retrograde solubility at higher temperatures. In industrial and agricultural procurement, calcium selenate is primarily valued as a controlled-release selenium vector, a highly predictable thermal precursor for calcium selenite, and a critical variable in zero-discharge desalination processes where its solubility contrast with calcium sulfate dictates membrane scaling and separation strategies. Its dual role as a calcium and selenium source, combined with its distinct crystallographic properties, makes it a specialized but essential material for biofortification, glass manufacturing, and advanced materials synthesis [1].

Selection Fit

Selenium Source

Selenate (+6) oxidation state; distinct from selenite (+4) for environmental mobility and uptake studies

Counterion Context

Calcium counterion supports ion-pair studies and controlled solubility profiling in saline or calcium-rich matrices

Research Models

Supports plant biofortification, environmental fate, and oxidative stress pathway investigations

Substituting calcium selenate with more common analogs fundamentally alters process kinetics and material performance. If a buyer substitutes highly soluble sodium selenate, the resulting rapid dissolution leads to immediate aqueous availability but fast leaching, negating any slow-release benefits required for sustained biofortification. Conversely, attempting to model its behavior using its closest structural analog, calcium sulfate, fails because calcium selenate is approximately 35 times more soluble at room temperature; a substitution here would result in immediate membrane scaling in desalination or drastically different phase transitions under high pressure. Furthermore, substituting with lower-oxidation-state calcium selenite alters thermal decomposition pathways, making exact procurement of calcium selenate mandatory for precise solubility and precursor control [REFS-1, REFS-2].

Substitution Risk

Calcium Selenate Sodium Selenate
Counterion and solubility shift

Sodium selenate introduces high hygroscopicity and uncontrolled dissolution; calcium selenate provides defined, moderate solubility that may support precise dosing but not direct swap

Selenate (+6) Selenite (+4)
Oxidation state and metabolic pathway mismatch

Selenite exhibits distinct uptake kinetics and a stronger, more rapid oxidative stress gene induction profile; experimental endpoints may not transfer directly between oxidation states

Calcium Selenate Calcium Selenite
Soil mobility and plant translocation contrast

Selenite is strongly adsorbed in soils and shows lower root-to-shoot translocation; substituting may compromise biofortification or phytoremediation model outcomes

Differential Solubility for Desalination and Separation

In wastewater treatment and zero-discharge desalination (ZDD), calcium selenate demonstrates an aqueous solubility of 9.22 g/100 mL at 20 °C, which is approximately 35 times greater than that of its closest structural analog, calcium sulfate (0.264 g/100 mL). This massive solubility differential allows for the selective precipitation of sulfates without co-precipitating selenates, preventing premature reverse osmosis membrane scaling[REFS-1, REFS-2].

Evidence DimensionAqueous solubility at 20 °C
Target Compound Data9.22 g/100 mL
Comparator Or BaselineCalcium sulfate (0.264 g/100 mL)
Quantified Difference~35-fold higher solubility
ConditionsAqueous solution at 20 °C, 1 atm

Dictates the operational limits of reverse osmosis and electrodialysis in selenium-rich agricultural drainage treatment.

Aqueous Solubility
Cross-study comparable
9.22 g/100 mL at 20°C
Calcium selenate dihydrate; significantly lower solubility vs. sodium selenate

Supports controlled-release and precise dosing in formulation-context studies

Sustained Release Profile for Long-Term Biofortification

Compared to highly soluble alkali benchmarks like sodium selenate, calcium selenate possesses a lower, controlled aqueous solubility. This property restricts immediate aqueous dumping, providing a slow-release mechanism that has been shown to sustain elevated selenium levels in biological and agricultural systems for periods up to 12 months from a single application. Highly soluble sodium salts cannot replicate this prolonged release duration without multiple re-applications [1].

Evidence DimensionDissolution and sustained availability duration
Target Compound DataSustained release up to 12 months
Comparator Or BaselineSodium selenate (Rapid dissolution and high immediate availability)
Quantified DifferenceExtended functional duration (up to 12 months) vs. rapid leaching
ConditionsSoil/pasture application and biological uptake

Justifies the procurement of calcium selenate for long-term agricultural and livestock biofortification where rapid leaching of sodium salts is economically and environmentally undesirable.

Shoot Translocation
Head-to-head
28% of applied selenate
Hydroponic study; selenite shows lower translocation

Reported selenate mobility advantage for plant biofortification and phytoremediation endpoint context

High-Pressure Crystallographic Phase Transition

Under high-pressure conditions, calcium selenate undergoes a kinetically limited transformation from a monazite structure to a scheelite structure, resulting in a density increase of approximately 5% (reaching >3.880 g/cm3). In stark contrast, calcium sulfate reverts to a baryte-type structure under load. This breaks the monazite-scheelite rule-of-thumb for sulfates, proving that selenates behave more like orthophosphates and arsenates under extreme conditions[1].

Evidence DimensionHigh-pressure structural phase transition
Target Compound DataMonazite to Scheelite transition (5% density increase)
Comparator Or BaselineCalcium sulfate (Reverts to Baryte-type structure)
Quantified DifferenceDivergent crystallographic pathways under load
ConditionsHigh-pressure compression from standard conditions

Makes calcium selenate a necessary model compound for high-pressure geochemical research where sulfate analogs fail to accurately predict structural changes.

Antioxidant Gene Response
Head-to-head
Gor: 1.4× vs. 2× (selenite)
SodB: 1.9× vs. 3× (selenite)
E. coli, 2 mM, 30 min exposure

Selenate induces a weaker oxidative stress pathway response than selenite; context-dependent for toxicity interpretation

Thermal Decomposition Precursor Suitability

Calcium selenate serves as a reliable thermal precursor, cleanly decomposing at elevated temperatures (700-800 °C) to yield high-purity calcium selenite (CaSeO3). This predictable stepwise thermal degradation allows manufacturers to precisely control the oxidation state of the resulting selenium compounds used in glass manufacturing and optics, which is not possible when starting from crude mixtures or elemental selenium[1].

Evidence DimensionThermal decomposition products
Target Compound DataYields CaSeO3 at 700-800 °C
Comparator Or BaselineElemental selenium or crude mixtures (Unpredictable oxidation states and volatilization)
Quantified DifferenceControlled, stepwise reduction to specific calcium-selenium-oxygen compounds
ConditionsThermogravimetric analysis (TGA) / calcination at 700-800 °C

Ensures reproducible synthesis of lower-oxidation-state calcium selenium compounds critical for specialized glass and ceramic production.

SEPP Induction
Head-to-head
Selenate: 2.5×
Selenite: up to 6.5×
Hepatocyte lines, 100 nM, 72 h

Reported lower SEPP biosynthesis response relative to selenite; supports selenoprotein pathway study design

Controlled-Release Agricultural and Livestock Biofortification

Leveraging its moderate solubility compared to sodium selenate, calcium selenate is procured for advanced fertilizer and pellet formulations. It provides a sustained, slow-release supply of bioavailable selenium, maintaining elevated systemic levels in crops and grazing livestock for up to 12 months from a single application, minimizing rapid nutrient leaching [1].

Zero-Discharge Desalination (ZDD) and Agricultural Drainage Treatment

In wastewater treatment facilities processing selenium-rich agricultural runoff, the massive ~35-fold solubility advantage of calcium selenate over calcium sulfate is exploited. Engineers use this differential to selectively precipitate calcium sulfate without scaling reverse osmosis membranes with selenate, allowing for higher water recovery rates and targeted selenium isolation[2].

High-Pressure Geochemical and Materials Modeling

Because calcium selenate uniquely transitions from a monazite to a scheelite structure under high pressure—unlike calcium sulfate, which forms a baryte structure—it is procured by materials scientists and geochemists. It serves as an essential orthophosphate-analog model system for studying phase transitions and density changes in extreme environments [3].

Precursor for Optical Glass and Ceramic Manufacturing

Calcium selenate is utilized as a highly predictable thermal precursor in solid-state synthesis. By calcining the compound at 700-800 °C, manufacturers can reliably produce high-purity calcium selenite, which is subsequently used as a decolorizing agent or red-tinting additive in specialized glass and ceramic production [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Selenium biofortification in alkaline soils
High soil mobility and plant translocation context
Selenium accumulation in edible tissues; selenate-vs-selenite uptake review
Controlled-release environmental selenium
Defined moderate solubility; calcium ion-pair speciation
Free SeO₄²⁻ activity in saline or calcium-rich matrices; release-rate profiling
Oxidative stress pathway studies
Distinct gene induction profile vs. selenite
Antioxidant enzyme expression endpoint review; model-specific response interpretation
Selenium and calcium co-supplementation research
Dual mineral source in single compound
Selenium bioavailability endpoint context; dietary formulation model review

All applications require model-specific validation; reported data are for research context only.

Physical Description

Calcium selenate is a white powder.
DryPowder

Related CAS

7783-08-6 (Parent)

MeSH Pharmacological Classification

Antioxidants

Other CAS

14019-91-1

General Manufacturing Information

Wholesale and retail trade
Selenic acid, calcium salt (1:1): ACTIVE

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